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Compound of Interest

Compound Name: D-sorbose

Cat. No.: B7821124

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of D-
sorbose, a ketohexose of significant interest in various scientific and pharmaceutical
applications. By detailing the nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) characteristics of D-sorbose, this document serves as a vital resource for
its identification, characterization, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the solution-state structure of D-sorbose.
In aqueous solutions, D-sorbose exists as a mixture of anomers, primarily the a-D-
sorbopyranose and (3-D-sorbopyranose forms, which are in equilibrium. This equilibrium results
in a complex NMR spectrum with distinct signals for each anomer.

'H NMR Spectral Data

The proton NMR spectrum of D-sorbose in D20 displays a series of multiplets in the upfield
region, corresponding to the non-anomeric protons, and distinct signals for the anomeric
protons. Due to the presence of multiple anomers, the spectrum can be crowded. The chemical
shifts are influenced by the stereochemistry and conformation of the sugar ring.

Table 1: *H NMR Chemical Shifts (ppm) for D-Sorbose in D20
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Proton “‘D'S_O"bopyranose B-D-Serbopyranose
(Predicted) (Predicted)
H-1a 3.65 365
H-1b 3.58 3.58
H-3 3.88 3.8
H-4 3.78 3.78
H-5 4.02 4.02
H-6a 3.80 3.80
H-6b 3.72 3.72

Note: Precise, experimentally verified chemical shifts and coupling constants for the individual
anomers of D-sorbose are not readily available in the public domain. The data presented are
based on typical ranges for ketohexoses and predictive models. The actual spectrum is a
composite of signals from all existing anomers in solution.

3C NMR Spectral Data

The carbon NMR spectrum provides a clearer resolution of the different carbon environments
within the D-sorbose molecule. Each carbon atom in the a and 3 anomers gives rise to a
distinct resonance. The chemical shift of the anomeric carbon (C-2) is particularly diagnostic for
distinguishing between the anomers.

Table 2: 3C NMR Chemical Shifts (ppm) for D-Sorbose in D20
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Carbon “‘D'S_O"bopyranose B-D-Sf)rbopyranose
(Predicted) (Predicted)
C-1 64.5 64.8
C-2 99.2 99.5
C-3 72.8 795
C-4 71.9 716
C-5 70.3 701
C-6 63.7 63.9

Note: The presented chemical shifts are predicted values and may vary slightly from
experimental results. The anomeric carbon (C2) typically resonates in the 98-105 ppm region
for ketopyranoses.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of the functional groups within the D-
sorbose molecule. The spectrum is characterized by strong, broad absorptions corresponding
to the hydroxyl groups, as well as absorptions from C-H and C-O bonds.

Table 3: Characteristic IR Absorption Bands for D-Sorbose
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Wavenumber (cm~?) Intensity Assignment

O-H stretching vibrations

3375 Strong, Broad (hydrogen-bonded)

2930 Medium C-H stretching vibrations
1161 Strong C-O stretching, C-C stretching
1107 Strong C-O stretching, C-C stretching
1053 Strong C-O stretching, C-C stretching
1017 Strong C-O stretching, C-C stretching
885 Medium C-H bending, ring vibrations
815 Medium C-H bending, ring vibrations

Note: The IR spectrum of carbohydrates is often complex in the fingerprint region (below 1500
cm~1). The listed peaks are based on data for L-sorbose, which, as an enantiomer, is expected
to have an identical IR spectrum to D-sorbose.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of D-sorbose, aiding in its identification and structural elucidation. Under soft ionization
techniques like electrospray ionization (ESI), the deprotonated molecule [M-H]~ is often
observed.

Table 4: Mass Spectrometry Data for D-Sorbose

Parameter Value

Molecular Formula CeH1206

Molecular Weight 180.16 g/mol
Monoisotopic Mass 180.0634 Da
Primary lon (ESI-) m/z 179.0561 [M-H]~
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Fragmentation Pattern

Collision-induced dissociation (CID) of the deprotonated D-sorbose ion typically results in the
neutral loss of water (H20, 18 Da) and formaldehyde (CHz0, 30 Da). The fragmentation pattern
can be complex due to various possible cleavage pathways of the sugar ring. A detailed
experimental fragmentation pattern with specific m/z values for D-sorbose is not consistently
reported in publicly available literature. However, the fragmentation of the analogous
ketohexose, D-fructose, provides insight into the expected fragmentation pathways.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of monosaccharides like
D-sorbose. Instrument parameters and sample preparation may require optimization based on
the specific equipment and experimental goals.

NMR Spectroscopy Protocol

o Sample Preparation: Dissolve 5-10 mg of D-sorbose in 0.5-0.7 mL of deuterium oxide
(D20). For quantitative analysis, a known amount of an internal standard (e.g., TSP or DSS)
should be added.

¢ Instrument Setup:
o Spectrometer: 400 MHz or higher field strength NMR spectrometer.
o Temperature: 298 K (25 °C).
o Solvent lock: D20.

e 1H NMR Acquisition:
o Pulse sequence: Standard single-pulse experiment (e.g., 'zg30').
o Number of scans: 16-64, depending on the sample concentration.
o Relaxation delay (d1): 1-5 seconds.

o Acquisition time: 2-4 seconds.
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o Spectral width: Approximately 12 ppm.

e 13C NMR Acquisition:

o Pulse sequence: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

o

Number of scans: 1024 or more, as 13C has low natural abundance.

[¢]

Relaxation delay (d1): 2-5 seconds.

[¢]

Acquisition time: 1-2 seconds.

[e]

Spectral width: Approximately 220 ppm.

o Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the acquired FID. Reference the *H spectrum to the residual HDO signal (6 = 4.79 ppm) or
the internal standard. Reference the 13C spectrum indirectly using the *H reference.

FTIR Spectroscopy Protocol

o Sample Preparation (ATR): Place a small amount of solid D-sorbose powder directly onto
the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. Ensure good
contact between the sample and the crystal by applying pressure with the anvil.

¢ Instrument Setup:

o Spectrometer: Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR
accessory.

o Spectral range: 4000-400 cm™1,
o Resolution: 4 cm1.
o Number of scans: 16-32.

o Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then,
record the sample spectrum. The instrument software will automatically ratio the sample
spectrum to the background spectrum to produce the absorbance spectrum.
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» Data Processing: Perform baseline correction and peak picking to identify the absorption
maxima.

Mass Spectrometry Protocol

o Sample Preparation: Dissolve a small amount of D-sorbose in a suitable solvent, such as a
mixture of water and methanol or acetonitrile, to a concentration of approximately 1-10
png/mL.

e Instrument Setup (ESI-MS):

o Mass spectrometer: An electrospray ionization mass spectrometer (e.g., Q-TOF, Orbitrap).

[e]

lonization mode: Negative ion mode.

o

Capillary voltage: 2-4 kV.

[¢]

Drying gas flow and temperature: Optimize for the specific instrument and solvent system
to ensure efficient desolvation.

[¢]

Mass range: m/z 50-500.

o Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 puL/min.
Acquire the full scan mass spectrum. For fragmentation studies (MS/MS), select the [M-H]~
ion (m/z 179) for collision-induced dissociation (CID) and acquire the product ion spectrum.

o Data Processing: Analyze the mass spectra to identify the molecular ion and major fragment
ions. Use the accurate mass measurements to confirm the elemental composition.

Visualizations
Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a pure
compound like D-sorbose.
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Caption: General workflow for the spectroscopic analysis of D-sorbose.

Conceptual Fragmentation of D-Sorbose in Mass
Spectrometry

This diagram illustrates the conceptual primary fragmentation pathways for the deprotonated D-
sorbose molecule in MS/MS experiments.
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Caption: Conceptual fragmentation of deprotonated D-sorbose.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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